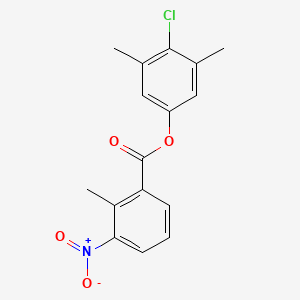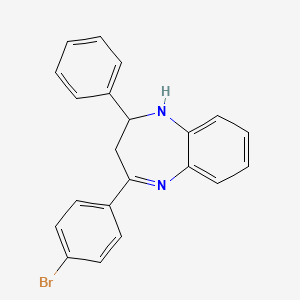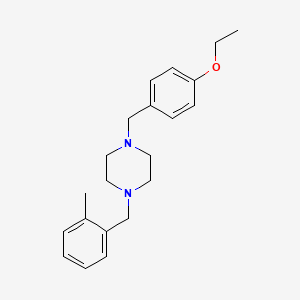![molecular formula C25H27N3O3 B10881909 (17E)-17-[(2E)-(4-nitrobenzylidene)hydrazinylidene]estra-1(10),2,4-trien-3-ol](/img/structure/B10881909.png)
(17E)-17-[(2E)-(4-nitrobenzylidene)hydrazinylidene]estra-1(10),2,4-trien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(17E)-17-[(2E)-(4-nitrobenzylidene)hydrazinylidene]estra-1(10),2,4-trien-3-ol: is a synthetic organic compound characterized by its complex structure, which includes a steroidal backbone with a hydrazone linkage and a nitrobenzylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (17E)-17-[(2E)-(4-nitrobenzylidene)hydrazinylidene]estra-1(10),2,4-trien-3-ol typically involves the following steps:
Formation of the Hydrazone Linkage: This step involves the reaction of 17-hydroxyestra-1(10),2,4-trien-3-one with 4-nitrobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the hydrazone linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 4-aminobenzylidene derivatives.
Substitution: Formation of substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex steroidal compounds.
Analytical Chemistry: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
Anticancer Research: Investigated for its potential anticancer properties due to its ability to interact with estrogen receptors.
Antimicrobial Activity: Studied for its antimicrobial properties against various bacterial and fungal strains.
Industry:
Pharmaceuticals: Potential use in the development of new therapeutic agents.
Biotechnology: Utilized in the design of novel biomolecules for research and development.
Wirkmechanismus
The mechanism of action of (17E)-17-[(2E)-(4-nitrobenzylidene)hydrazinylidene]estra-1(10),2,4-trien-3-ol involves its interaction with molecular targets such as estrogen receptors. The compound can bind to these receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Estradiol Derivatives: Compounds like estradiol and its analogs share a similar steroidal backbone but differ in their functional groups.
Hydrazone Derivatives: Other hydrazone compounds with different substituents on the benzylidene moiety.
Uniqueness:
Structural Complexity: The presence of both a steroidal backbone and a nitrobenzylidene hydrazone linkage makes this compound unique.
Biological Activity: Its specific interaction with estrogen receptors and potential anticancer properties distinguish it from other similar compounds.
This detailed overview provides a comprehensive understanding of (17E)-17-[(2E)-(4-nitrobenzylidene)hydrazinylidene]estra-1(10),2,4-trien-3-ol, covering its synthesis, chemical behavior, applications, mechanism of action, and comparison with related compounds
Eigenschaften
Molekularformel |
C25H27N3O3 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
(17E)-13-methyl-17-[(E)-(4-nitrophenyl)methylidenehydrazinylidene]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C25H27N3O3/c1-25-13-12-21-20-9-7-19(29)14-17(20)4-8-22(21)23(25)10-11-24(25)27-26-15-16-2-5-18(6-3-16)28(30)31/h2-3,5-7,9,14-15,21-23,29H,4,8,10-13H2,1H3/b26-15+,27-24+ |
InChI-Schlüssel |
NKPCGAOAWVPOES-PMCAAYOVSA-N |
Isomerische SMILES |
CC1\2CCC3C(C1CC/C2=N\N=C\C4=CC=C(C=C4)[N+](=O)[O-])CCC5=C3C=CC(=C5)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2=NN=CC4=CC=C(C=C4)[N+](=O)[O-])CCC5=C3C=CC(=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B10881833.png)
![4-bromobenzyl 4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B10881841.png)
methanethione](/img/structure/B10881843.png)

![N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10881862.png)
![N-(4-nitrophenyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10881864.png)
![3-(2,4-Dichlorophenyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881873.png)
![(2E)-3-[4-(propan-2-yl)phenyl]-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B10881874.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881876.png)

![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoate](/img/structure/B10881889.png)

![(2E)-N-[(2-bromo-4-methylphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10881898.png)
![2-(4-Chlorophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10881906.png)
